2-Chloro-6-fluorobenzene-1-sulfonyl chloride

Overview

Description

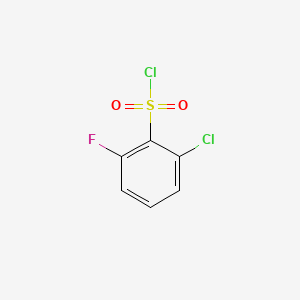

2-Chloro-6-fluorobenzene-1-sulfonyl chloride (CAS: 1208075-25-5) is a halogenated aromatic sulfonyl chloride with the molecular formula C₆H₃Cl₂FO₂S and a molecular weight of 229.06 g/mol . It features a sulfonyl chloride (–SO₂Cl) functional group at the 1-position, with chlorine and fluorine substituents at the 2- and 6-positions, respectively. This compound is highly reactive due to the electron-withdrawing effects of the halogens and the electrophilic sulfonyl chloride group, making it valuable in synthesizing sulfonamides, sulfonate esters, and other derivatives. It requires storage under inert atmospheres at 2–8°C to prevent hydrolysis or decomposition .

Preparation Methods

2-Chloro-6-fluorobenzene-1-sulfonyl chloride can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 2-chloro-6-fluorobenzenesulfonic acid with thionyl chloride (SOCl2) to form the desired sulfonyl chloride . The reaction conditions typically include refluxing the mixture at elevated temperatures to ensure complete conversion .

Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

2-Chloro-6-fluorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

-

Substitution Reactions: : It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols . These reactions typically occur under mild conditions with the use of a base to neutralize the hydrogen chloride (HCl) byproduct .

-

Acylation and Sulfonylation: : The compound can be used as an acylating or sulfonylating agent in organic synthesis. It reacts with nucleophiles to form sulfonamides, sulfonates, and other derivatives .

-

Oxidation and Reduction: : While specific oxidation and reduction reactions of this compound are less common, it can undergo transformations under appropriate conditions .

Scientific Research Applications

2-Chloro-6-fluorobenzene-1-sulfonyl chloride has several applications in scientific research:

-

Chemistry: : It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . Its reactivity makes it valuable in the development of new chemical entities and reaction mechanisms .

-

Biology: : The compound is used in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions . This modification can alter the biological activity and stability of the biomolecules .

-

Medicine: : It serves as an intermediate in the synthesis of drugs and active pharmaceutical ingredients (APIs) . Its derivatives have potential therapeutic applications in treating various diseases .

-

Industry: : The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers . Its reactivity and versatility make it a valuable intermediate in industrial processes .

Mechanism of Action

The mechanism of action of 2-chloro-6-fluorobenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species . This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The reactivity and stability of sulfonyl chlorides are strongly influenced by the substituents on the aromatic ring. Below is a comparative analysis with key analogues:

2-Chloro-6-methylbenzenesulfonyl Chloride (CAS: 25300-37-2)

- Molecular Formula : C₇H₆Cl₂O₂S

- Substituents : Chlorine (2-position), methyl (6-position).

- Key Differences : The methyl group is an electron-donating substituent, which slightly reduces the electrophilicity of the sulfonyl chloride group compared to the fluorine in 2-chloro-6-fluorobenzene-1-sulfonyl chloride. This results in lower reactivity toward nucleophilic substitution but improved stability under ambient conditions .

2-Chloro-6-fluorobenzyl Chloride (CAS: Not provided)

- Molecular Formula : C₇H₄Cl₂F

- Substituents : Chlorine (2-position), fluorobenzyl chloride (6-position).

- Key Differences : The benzyl chloride group introduces a reactive benzylic chloride, which is prone to elimination or substitution. Unlike sulfonyl chlorides, this compound is more suited for alkylation reactions rather than sulfonamide synthesis .

2-Fluoro-6-methoxybenzene-1-sulfonyl Chloride (CAS: 1176126-31-0)

- Molecular Formula : C₇H₆ClFO₃S

- Substituents : Methoxy (6-position), fluorine (2-position).

- Key Differences: The methoxy group (–OCH₃) is a stronger electron donor than chlorine or fluorine, significantly reducing the sulfonyl chloride's electrophilicity. This compound exhibits slower reaction kinetics in nucleophilic substitutions but enhanced solubility in polar solvents .

Physicochemical and Hazard Profiles

Biological Activity

2-Chloro-6-fluorobenzene-1-sulfonyl chloride is a sulfonyl chloride compound with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its unique structure, characterized by both chlorine and fluorine substituents, enhances its reactivity as an electrophile, making it a valuable intermediate in various chemical reactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in biological systems, and relevant research findings.

The mechanism of action for this compound primarily involves its reactivity as an electrophile. The sulfonyl chloride group can readily react with various nucleophiles, leading to the formation of covalent bonds. This property is crucial for its applications in modifying biomolecules such as proteins and peptides through sulfonylation reactions.

1. Modification of Biomolecules

The compound is utilized to modify biomolecules, particularly proteins and peptides. The sulfonylation reaction allows for the introduction of sulfonamide groups into biomolecules, which can alter their biological activity and stability.

2. Drug Synthesis

As an intermediate in drug synthesis, this compound plays a role in the development of various pharmaceuticals. Its ability to form sulfonamides makes it valuable in synthesizing compounds that exhibit antibacterial and anti-inflammatory properties.

3. Research Applications

In scientific research, this compound serves as a building block for synthesizing complex organic molecules. It has been employed in studies investigating the interactions between small molecules and biological targets.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Antibacterial Activity : A study demonstrated that derivatives synthesized from this compound exhibited significant antibacterial properties against various strains of bacteria. The mechanism was attributed to the formation of covalent bonds with bacterial enzymes, inhibiting their function.

- Protein Modification Research : Research indicated that sulfonylation using this compound could enhance the stability and activity of certain therapeutic proteins. The modified proteins showed improved pharmacokinetic profiles in animal models.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other sulfonyl chlorides:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| 2-Fluorobenzenesulfonyl chloride | Lacks chlorine at the 2-position | Less electrophilic than 2-chloro-6-fluorobenzene |

| 4-Fluorobenzenesulfonyl chloride | Fluorine at the 4-position | Different reactivity profile due to position |

| Benzenesulfonyl chloride | No halogen substituents | Exhibits lower reactivity compared to halogenated analogs |

Properties

IUPAC Name |

2-chloro-6-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2FO2S/c7-4-2-1-3-5(9)6(4)12(8,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSIDPINTJZFNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679236 | |

| Record name | 2-Chloro-6-fluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208075-25-5 | |

| Record name | 2-Chloro-6-fluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-fluorobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.